molecular formula C4F8O2S B14250875 1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride CAS No. 264879-61-0

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride

Cat. No.: B14250875
CAS No.: 264879-61-0
M. Wt: 264.10 g/mol
InChI Key: RQDWDZHAGIXHGQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄F₈O₂S. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This compound is used in various industrial and research applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride can be synthesized through the fluorination of sulfolene. The process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . This method is efficient and commonly used in industrial settings.

Industrial Production Methods

The industrial production of this compound typically involves the electrochemical fluorination of sulfolane. This process is carried out under controlled conditions to ensure the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride involves the formation of strong sulfonyl-fluoride bonds. These bonds are highly reactive towards nucleophiles, allowing the compound to participate in various substitution and addition reactions. The presence of multiple fluorine atoms enhances the compound’s electron-withdrawing ability, making it a potent reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.

Properties

CAS No.

264879-61-0

Molecular Formula

C4F8O2S

Molecular Weight

264.10 g/mol

IUPAC Name

1,1,2,2,3,4,4-heptafluorobut-3-ene-1-sulfonyl fluoride

InChI

InChI=1S/C4F8O2S/c5-1(2(6)7)3(8,9)4(10,11)15(12,13)14

InChI Key

RQDWDZHAGIXHGQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)F

Origin of Product

United States

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